3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Description
3,7,7-Trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a pyrazoloquinoline derivative characterized by a fused bicyclic framework with a pyrazole ring annulated to a quinoline moiety. The compound features a 4-methylphenyl substituent at position 4 and methyl groups at positions 3 and 5. Its synthesis typically involves multicomponent reactions using dimedone, 3-amino-5-methylpyrazole, and substituted aldehydes, followed by derivatization steps .
Properties
IUPAC Name |
3,7,7-trimethyl-4-(4-methylphenyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-11-5-7-13(8-6-11)17-16-12(2)22-23-19(16)21-14-9-20(3,4)10-15(24)18(14)17/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFUYSHWMLTFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(NN=C3NC4=C2C(=O)CC(C4)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
It’s worth noting that similar pyrazole derivatives have shown significant antipromastigote activity, which suggests they may interact with specific targets in the leishmania aethiopica clinical isolate.
Biological Activity
3,7,7-Trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial activity, cytotoxic effects, and mechanisms of action.
Chemical Structure and Properties
The compound's structure features a pyrazoloquinoline framework known for various pharmacological properties. The presence of multiple functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, a study evaluated its efficacy against a range of bacterial strains. The results indicated that it possesses potent activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 | High |
| Escherichia coli | 30 | Moderate |
| Pseudomonas aeruginosa | 25 | Moderate |
| Salmonella typhimurium | 20 | High |
Cytotoxic Effects
The cytotoxicity of this compound was assessed using various cancer cell lines. The compound showed selective cytotoxic effects on tumor cells while sparing normal cells.
Case Study: Cytotoxicity in Cancer Cell Lines
A detailed investigation was conducted on several human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC50 values indicative of its potential as an anticancer agent.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HeLa | 12 | 5 |
| MCF-7 | 15 | 4 |
| Normal Fibroblasts | >50 | - |
The mechanism by which this compound exerts its biological effects involves the disruption of cellular membranes and interference with metabolic pathways. Studies suggest that it may induce oxidative stress in microbial cells leading to cell death.
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction between this compound and key biological targets. These studies indicate strong binding affinities with enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituents on the aromatic ring or heterocyclic core. Notable examples include:
Physicochemical Properties
- Solubility : The 4-methylphenyl derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its hydrophobic substituents. Chlorophenyl analogs show reduced aqueous solubility compared to methylphenyl derivatives .
- Thermal Stability : Melting points for this class range from 200–300°C, with higher values observed for chlorophenyl derivatives (e.g., 239–240°C for a related compound in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
